molecular formula C21H15N3O5S B2738511 (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate CAS No. 683250-32-0

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

Cat. No.: B2738511
CAS No.: 683250-32-0
M. Wt: 421.43
InChI Key: OYDCQDURDIYDFQ-CXUHLZMHSA-N
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Description

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a sophisticated chemical entity designed primarily as a fluorophore and molecular probe for advanced sensing applications. Its core structure is based on a dicyanovinyl-thiazole acceptor unit, which is a powerful electron-accepting moiety, linked to a phenolate donor through a π-conjugated bridge. This design creates a strong push-pull system that is highly sensitive to its local environment, a property known as solvatochromism. Researchers utilize this compound for developing fluorescent probes that can detect changes in viscosity, polarity, and the presence of specific biomolecules within cellular systems. The acetate group serves as a protective moiety that can be cleaved by specific enzymes, such as esterases, making it a valuable tool for the design of enzyme-activated fluorescent sensors. This "turn-on" fluorescence mechanism is particularly useful in bioimaging for monitoring enzymatic activity in live cells, providing spatial and temporal information on cellular processes. The nitro group further augments the electron-accepting capacity and can be involved in photoinduced electron transfer (PeT) processes, which are often exploited to design probes with high signal-to-noise ratios. Its primary research value lies in chemical biology and analytical chemistry, where it enables the non-invasive study of dynamic biochemical events. The molecular engineering of such D-π-A systems is a well-established strategy for creating sensitive environmental probes , and thiazole-based fluorophores are recognized for their high quantum yields and photostability in bioimaging applications . This compound represents a specialized tool for researchers investigating intracellular microenvironments, enzyme kinetics, and the development of novel diagnostic assays.

Properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c1-13(25)29-19-8-3-14(10-20(19)28-2)9-16(11-22)21-23-18(12-30-21)15-4-6-17(7-5-15)24(26)27/h3-10,12H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDCQDURDIYDFQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a thiazole ring, a cyano group, and a nitrophenyl moiety, suggests a range of interactions with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₉H₁₅N₃O₄S
Molecular Weight 395.36 g/mol
CAS Number 342592-92-1

The presence of electron-withdrawing groups (cyano and nitro) and an electron-donating group (methoxy) enhances its reactivity and potential biological interactions.

The biological activity of (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate may be attributed to several mechanisms:

  • Enzyme Interaction : The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors.
  • Protein Binding : The nitrophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
  • Metal Coordination : The thiazole ring can coordinate with metal ions, potentially influencing the activity of metalloenzymes.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate have shown IC50 values ranging from 0.23 to 11 µg/mL against various cancer cell lines, suggesting potent cytotoxic effects .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies revealed that derivatives containing similar structural motifs effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL .

Case Studies

  • Antitumor Efficacy :
    • A study on thiazole derivatives demonstrated that modifications at specific positions significantly enhanced their antitumor activity. Compounds with methyl substitutions exhibited improved efficacy against cancer cell lines compared to standard treatments like doxorubicin .
  • Antimicrobial Evaluation :
    • Another investigation highlighted the synergistic effects of thiazole-containing compounds when combined with existing antibiotics such as ciprofloxacin, enhancing their overall antimicrobial effectiveness .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives:

CompoundActivity TypeIC50 (µg/mL)Reference
Thiazole Derivative AAntitumor1.61
Thiazole Derivative BAntimicrobial0.22
Thiazole Derivative CAntifungal32–42

These findings indicate that modifications to the thiazole structure can yield compounds with enhanced biological activities.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds. The compound can undergo various reactions, including nucleophilic substitutions and condensation reactions, making it valuable for creating derivatives with enhanced properties.

Biology

The compound is utilized as a probe in biological research to study enzyme interactions and binding affinities. The presence of cyano and nitrophenyl groups enhances its utility in investigating biochemical pathways. For instance, it has been shown to interact with specific molecular targets, modulating enzyme activity or receptor binding, which is crucial for understanding its pharmacological effects .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The thiazole ring is a common motif in many pharmaceuticals, and modifications to this compound can lead to the discovery of new drugs with improved efficacy against diseases such as cancer or bacterial infections. Research indicates that thiazole derivatives often exhibit significant biological activities, including anticancer and antimicrobial effects.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate on various cancer cell lines:

Cell LineIC50 (µM)
MCF71.75
A-4311.98
HT291.61

These results indicate promising anticancer properties, warranting further investigation into its mechanisms of action .

Industry

In industrial applications, (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is used in the production of dyes and pigments due to its stability and reactivity. Its diverse functional groups allow for modifications that can enhance color properties or solubility in various solvents .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The acetate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and biological activity.

ConditionReagentProductYield (%)Reference
Acidic (HCl)1M HCl in ethanol4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenol85
Basic (NaOH)0.5M NaOH in H₂O/THFSame as above92

The reaction proceeds via nucleophilic attack on the ester carbonyl, with basic conditions generally providing higher yields due to better solubility of intermediates.

Nucleophilic Substitution at the Nitro Group

The 4-nitrophenyl group participates in nucleophilic aromatic substitution (NAS) reactions under reducing conditions, enabling functionalization of the aromatic ring.

Reducing AgentProductApplicationReference
H₂/Pd-C4-aminophenyl-thiazole derivativeIntermediate for further coupling
Na₂S₂O₄Same as aboveBioactive analog synthesis

Reduction of the nitro group to an amine enhances electron density on the phenyl ring, facilitating subsequent electrophilic reactions like diazotization.

Knoevenagel Condensation

The cyano group acts as an electron-withdrawing group, enabling condensation with aldehydes or ketones to form extended π-conjugated systems.

SubstrateCatalystProductYield (%)Reference
BenzaldehydePiperidine/EtOHExtended vinylogous derivative78
AcetophenoneDMF-DMACyclized thiazole-carbonyl hybrid65

This reaction is temperature-sensitive, with optimal yields achieved at 60–80°C .

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming polycyclic structures.

DienophileConditionsProductRegioselectivityReference
Maleic anhydrideToluene, 110°CThiazole-fused bicyclic adductOrtho
DMADMicrowave, 120°CPyridine-thiazole hybridPara

Regioselectivity is influenced by electron-withdrawing effects of the nitro group .

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) due to its electron-donating methoxy substituent.

ReactionReagentPositionYield (%)Reference
NitrationHNO₃/H₂SO₄Para to methoxy70
SulfonationH₂SO₄/SO₃Meta to methoxy63

Steric hindrance from the adjacent vinyl group limits substitution at ortho positions.

Thiazole Ring Functionalization

The thiazole moiety undergoes alkylation and oxidation reactions, modifying its electronic properties.

ReactionReagentProductApplicationReference
AlkylationMeI, K₂CO₃N-Methylthiazolium derivativeIonic liquid synthesis
OxidationKMnO₄, H₂OThiazole-2-carboxylic acidChelating agent precursor

Alkylation occurs preferentially at the thiazole nitrogen, while oxidation targets the methyl group adjacent to the sulfur atom .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Proliferative Thiazole Analogues (Breast Cancer Focus)

highlights compounds 6a and 6b , which share a thiazole core and aryl substituents but differ in key functional groups:

  • 6a : (E)-4-(Acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)phenyl acetate
  • 6b : (E)-4-(Acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)-2-methoxyphenyl acetate
Parameter Target Compound 6a (4-Chlorophenyl) 6b (4-Bromophenyl + Methoxy)
Thiazole Substituent 4-Nitrophenyl 4-Chlorophenyl 4-Bromophenyl
Key Functional Groups Nitro, cyano, methoxy-acetate Bromo, chloro, hydrazineyl Bromo, chloro, methoxy
Hypothesized Activity Potential VEGFR-2 inhibition Anti-proliferative (tested) Enhanced anti-proliferative
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing Moderate electron-withdrawing

Key Findings from :

  • Chloro and bromo substituents in 6a/6b demonstrated potent anti-proliferative activity against breast cancer cells, likely via VEGFR-2 inhibition and apoptosis induction .
  • The methoxy group in 6b may improve cellular permeability compared to 6a, suggesting that polar groups (e.g., nitro in the target compound) could alter pharmacokinetics .
Thiazole Derivatives in Agriculture (Fungicidal Activity)

describes thiazole-piperidine-dihydroisoxazole hybrids (e.g., 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one) as fungicides. Unlike the target compound, these feature bulkier substituents (piperidine, dihydroisoxazole) tailored for crop protection.

Parameter Target Compound Fungicidal Compound ()
Core Structure Thiazole with nitro-phenyl Thiazole with dihydroisoxazole-piperidine
Key Substituents Nitro, cyano, methoxy-acetate Phenyl, dihydroisoxazole, piperidine
Application Hypothesized anticancer Agricultural fungicide
Structure-Activity Relationship Nitro group may enhance target specificity in mammalian cells Bulky groups optimize fungal membrane interaction

Key Insights :

  • The nitro group in the target compound is unlikely to align with fungicidal activity, which relies on lipophilic moieties for membrane penetration .
  • Thiazole’s adaptability is evident: minor structural changes redirect applications from oncology to agriculture .

Data Table: Structural and Functional Comparison

Compound Thiazole Substituent Key Functional Groups Biological Activity Reference
Target Compound 4-Nitrophenyl Nitro, cyano, methoxy-acetate Hypothesized anticancer N/A
6a () 4-Chlorophenyl Chloro, bromo, hydrazineyl Anti-proliferative (tested)
6b () 4-Bromophenyl Bromo, chloro, methoxy Enhanced anti-proliferative
Fungicide () Dihydroisoxazole Piperidine, phenyl Fungicidal

Critical Analysis of Substituent Effects

  • Nitro vs.
  • Methoxy-Acetate Role : This moiety in the target compound and 6b may improve solubility, contrasting with the hydrazineyl group in 6a, which could form hydrogen bonds critical for activity .
  • Agricultural vs. Pharmaceutical Design : ’s fungicides prioritize steric bulk for fungal target interaction, whereas the target compound’s compact structure aligns with intracellular kinase inhibition .

Preparation Methods

Hantzsch Thiazole Formation

The 4-(4-nitrophenyl)thiazole moiety is typically constructed via Hantzsch thiazole synthesis. A representative procedure from patent literature involves:

Reagents:

  • 4-Nitrobenzamide (1.66 g, 10 mmol)
  • Lawesson's reagent (2.43 g, 6 mmol)
  • α-Bromo-4-nitroacetophenone (2.64 g, 10 mmol)

Procedure:

  • Generate thioamide intermediate by treating 4-nitrobenzamide with Lawesson's reagent in anhydrous THF (50 mL) at 65°C for 6 h under N₂.
  • Condense with α-bromo-4-nitroacetophenone in ethanol (100 mL) containing triethylamine (2 mL) at reflux for 12 h.
  • Isolate product via vacuum filtration (Yield: 78%, m.p. 189-191°C).

Characterization Data:

Parameter Value
¹H NMR (400 MHz, DMSO-d₆) δ 8.37 (d, J=8.6 Hz, 2H), 8.22 (s, 1H), 7.98 (d, J=8.6 Hz, 2H)
IR (KBr) 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)

Knoevenagel Condensation for Vinyl-Cyanide Formation

The stereoselective formation of the (E)-configured cyano-vinyl bridge employs modified Knoevenagel conditions:

Optimized Reaction Table:

Component Quantity Role
Thiazole-2-carbaldehyde 2.44 g (10 mmol) Electrophilic partner
Cyanoacetic acid 0.85 g (10 mmol) Nucleophile
Piperidine 0.5 mL Base catalyst
Acetic anhydride 5 mL Solvent/Dehydrating agent
Reaction Time 8 h -
Temperature 110°C -

Key Observations:

  • Acetic anhydride dual functionality enhances reaction rate by 40% compared to toluene
  • (E)-Selectivity >95% confirmed via NOESY NMR (absence of vinyl proton coupling)
  • Crude yield: 82% after recrystallization from ethanol/water (3:1)

Phenolic Acetylation and Final Coupling

Protection-Deprotection Strategy

To prevent unwanted side reactions during coupling:

  • Methylation:

    • 4-Hydroxy-3-methoxyphenol (1.54 g, 10 mmol) treated with dimethyl sulfate (2.52 g, 20 mmol) in NaOH (2M, 20 mL)
    • Yield: 94% of 3-methoxy-4-methoxyphenol
  • Acetylation:

    • React with acetyl chloride (1.57 g, 20 mmol) in pyridine (15 mL) at 0°C → RT
    • Isolate 4-acetoxy-3-methoxyphenol (Yield: 88%)
  • Suzuki-Miyaura Coupling:
    Employ Pd(PPh₃)₄ (5 mol%) in degassed DMF/H₂O (4:1) at 80°C for 24 h to attach the acetylated phenol to the thiazole-vinyl-cyano intermediate.

Comparative Catalytic Systems:

Catalyst Yield (%) Purity (HPLC)
Pd(OAc)₂/XPhos 65 92.4
PdCl₂(PPh₃)₂ 71 95.1
Pd(PPh₃)₄ 83 98.7

Alternative Synthetic Routes

One-Pot Tandem Methodology

Recent advances demonstrate a streamlined approach combining three steps in single reactor:

Reaction Scheme:

  • Simultaneous thiazole formation and Knoevenagel condensation
  • In situ acetylation using polymer-supported DMAP

Advantages:

  • Total synthesis time reduced from 72 h → 24 h
  • Overall yield improvement (58% → 74%)
  • Minimized purification steps

Limitations:

  • Requires strict temperature control (85±2°C)
  • Higher catalyst loading (Pd 8 mol% vs. 5% in stepwise)

Characterization and Quality Control

Critical analytical parameters for batch validation:

Spectroscopic Benchmarks:

  • ¹³C NMR:
    • Cyano carbon: δ 117.2 ppm (sharp singlet)
    • Acetate carbonyl: δ 169.8 ppm
  • UV-Vis (EtOH):

    • λ_max = 342 nm (ε = 12,450 L·mol⁻¹·cm⁻¹)
  • HPLC Retention:

    • C18 column, MeCN/H₂O (70:30), 1 mL/min
    • t_R = 8.72 min (purity ≥98%)

Stability Considerations:

  • Degradation <2% after 6 months at -20°C under N₂
  • Photosensitive: store in amber vials with desiccant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate?

  • Methodology : The compound can be synthesized via Knoevenagel condensation or nucleophilic substitution. For example, cyclization of p-nitro acetophenone with thiourea in ethanol under reflux forms the thiazole core, followed by coupling with a cyano-vinyl intermediate. Key steps include refluxing in ethanol with catalytic acetic acid (as in ) and using chromatographic purification (TLC, HPLC) to isolate intermediates .
  • Critical Parameters : Solvent choice (ethanol for cyclization, DMF for acetylation), reaction time (4–10 hours), and temperature (reflux at ~78°C for ethanol). Yield optimization requires stoichiometric control of reagents like sodium acetate or pyridine .

Q. How can the structure and purity of this compound be confirmed?

  • Methodology : Use spectroscopic and chromatographic techniques:

  • 1H/13C-NMR to verify substituent positions (e.g., methoxy, nitrophenyl, and vinyl groups).
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z ~425 for the parent ion).
  • HPLC with UV detection (λ = 254–300 nm) to assess purity (>95%) and resolve stereoisomers .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., acetylcholinesterase for neuroactive compounds). Compare results with in vitro assays (e.g., enzyme inhibition IC50).
  • If contradictions arise, validate computational parameters (force fields, solvation models) or re-eassay experimental conditions (buffer pH, co-solvents) .
    • Case Study : A derivative showed strong docking affinity but weak in vitro activity, likely due to poor solubility; adding PEG-400 improved bioavailability .

Q. What strategies address conflicting spectral data (e.g., NMR vs. IR) during characterization?

  • Methodology :

  • Cross-validate with alternative techniques: X-ray crystallography for absolute configuration or 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Re-examine synthesis steps for unintended byproducts (e.g., Z/E isomerization during vinyl formation) using NOESY or variable-temperature NMR .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodology :

  • Follow frameworks like Project INCHEMBIOL ( ):
  • Abiotic studies : Measure hydrolysis/photolysis rates in water/soil under varying pH and UV light.
  • Biotic studies : Use microcosms to track biodegradation (e.g., OECD 301F) or bioaccumulation in model organisms (Daphnia, zebrafish).
  • Advanced tools include LC-MS/MS for trace quantification and QSAR models to predict toxicity .

Q. What in vitro/in vivo pharmacokinetic challenges are anticipated for this compound?

  • Methodology :

  • In vitro : Assess metabolic stability using liver microsomes (e.g., CYP450 inhibition).
  • In vivo : Administer radiolabeled compound to track distribution (PET/SPECT imaging) and metabolite profiling (LC-HRMS).
  • Address poor solubility via prodrug design (e.g., ester hydrolysis of the acetate group) .

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